N-benzyl-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
N-benzyl-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. The structure includes a 4-oxo group, 5,6-dimethyl substituents on the thienopyrimidine ring, a 3-phenyl group, and a thioacetamide side chain with an N-benzyl substitution. Thienopyrimidines are of significant pharmacological interest due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
N-benzyl-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-16(2)30-21-20(15)22(28)26(18-11-7-4-8-12-18)23(25-21)29-14-19(27)24-13-17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUKDIPUBCGSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazoles, have been known to interact with a variety of biological targets
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other benzimidazole derivatives. These compounds often bind to their targets, causing changes in their function or structure.
Biochemical Pathways
Benzimidazole derivatives have been observed to have antioxidant properties, suggesting they may play a role in mitigating oxidative stress.
Biological Activity
N-benzyl-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
The molecular formula of this compound is C23H21N3O2S2 with a molar mass of 435.56 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2S2 |
| CAS Number | 332882-86-7 |
| Molar Mass | 435.56 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. N-benzyl derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a study showed that compounds similar to N-benzyl-thienopyrimidine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer potential of N-benzyl derivatives has been explored through various molecular docking studies and in vitro assays. For example, the compound was evaluated for its inhibitory effects on EGFR tyrosine kinase, a critical target in cancer therapy. Molecular docking studies indicated strong binding affinity to the active site of EGFR . Additionally, cell viability assays conducted on human colon (HT29) and prostate cancer (DU145) cell lines revealed that the compound significantly reduced cell proliferation rates .
Case Studies
-
In Vitro Anticancer Study :
- Objective : To assess the anticancer effects on HT29 and DU145 cell lines.
- Methodology : MTT assay was employed to evaluate cell viability.
- Results : The compound exhibited IC50 values comparable to established anticancer agents like Erlotinib, indicating potential as an effective therapeutic candidate.
-
Antimicrobial Efficacy :
- Objective : To determine the antimicrobial spectrum against various bacterial strains.
- Methodology : Disc diffusion method was used for susceptibility testing.
- Results : Notable inhibition zones were observed against both Gram-positive and Gram-negative bacteria, supporting its use as a broad-spectrum antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thieno[2,3-d]pyrimidin-4-one core but differ in substituents on the pyrimidine ring, the acetamide side chain, or the N-aryl/alkyl groups. Below is a detailed comparison based on synthetic routes, substituent effects, and physicochemical properties.
Structural Analogues with Varied Pyrimidine Substituents
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12, ) Core Structure: Lacks the thiophene ring fusion; instead, it features a simpler dihydropyrimidin-4-one scaffold. Substituents: 4-Methyl and 6-oxo groups on the pyrimidine ring; N-benzyl acetamide side chain. Physicochemical Data: Melting point (mp) 196°C; molecular formula C₁₅H₁₅N₃O₂S.
N-(4-Isopropylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () Core Structure: Shares the thieno[2,3-d]pyrimidin-4-one core but substitutes 3-ethyl and 5,6-dimethyl groups. Substituents: N-(4-isopropylphenyl) on the acetamide; molecular formula C₂₄H₂₈N₄O₂S₂.
Analogues with Modified Acetamide Side Chains
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide () Substituents: N-(p-tolyl) group instead of N-benzyl; molecular formula C₂₃H₂₂N₄O₂S₂. Physicochemical Data: Higher melting point (230–232°C) due to the electron-donating methyl group on the aryl ring, which may stabilize crystal packing .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6, ) Substituents: N-(2,3-dichlorophenyl) group; molecular formula C₁₃H₁₁Cl₂N₃O₂S.
Analogues with Alternate Heterocyclic Systems
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 6, ) Core Structure: Replaces the 4-oxo group with a 4-phenoxy substituent. Substituents: N-phenylacetamide side chain; molecular formula C₂₀H₁₅N₃O₂S.
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
